molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0

methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride

Cat. No.: B13471235
CAS No.: 2866308-27-0
M. Wt: 268.14 g/mol
InChI Key: XVJQURKSVWOMII-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .

Scientific Research Applications

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following structural and chemical properties:

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.10 g/mol
  • SMILES Notation : COC(=O)CC1(CNC1)N2C=CC=N2
  • InChIKey : MXPOUIPWWYURGV-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties .

Anticancer Properties

Research indicates that compounds containing pyrazole moieties can exhibit significant anticancer activity. A study on related pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, such as MDA-MB-231 and Hs 578T. These compounds were shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to increased cell death in treated cultures .

The proposed mechanism of action for this compound involves the modulation of cell cycle progression and induction of apoptosis. The compound may interact with specific cellular targets, influencing pathways related to cell survival and proliferation. In vitro studies have indicated that it may inhibit key enzymes involved in cancer cell growth and survival .

Case Studies and Research Findings

StudyFindings
Study on Apoptosis Induction The compound was tested on various cancer cell lines, showing a significant increase in apoptotic markers at specific concentrations .
Cell Cycle Analysis Treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR) Research into SAR has revealed that modifications to the pyrazole ring can enhance biological activity, suggesting avenues for further optimization .

Pharmacological Profile

The pharmacological profile of this compound is still being explored. However, preliminary data suggest that it may possess favorable properties for oral bioavailability and metabolic stability:

  • Kinetic Solubility : High solubility at physiological pH (7.4).
  • LogD : Indicates moderate lipophilicity, which is beneficial for membrane permeability.

These properties are crucial for the development of effective therapeutic agents targeting cancer and other diseases.

Properties

CAS No.

2866308-27-0

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H

InChI Key

XVJQURKSVWOMII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl

Origin of Product

United States

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